molecular formula C11H12S2 B14600223 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane CAS No. 60576-03-6

2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane

Cat. No.: B14600223
CAS No.: 60576-03-6
M. Wt: 208.3 g/mol
InChI Key: UIORUBIKQBOICP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane typically involves the reaction of cycloheptatriene with a dithiane derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dithiane, followed by the addition of cycloheptatriene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane moiety to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cycloheptatriene ring or the dithiane moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the cycloheptatriene ring or the dithiane moiety.

Scientific Research Applications

2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane exerts its effects depends on its specific application. In chemical reactions, the dithiane moiety can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane
  • 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1-(4-methylphenyl)ethylidenepropanedinitrile
  • 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1-(3,5-dinitrophenyl)ethylidenepropanedinitrile

Uniqueness

This compound is unique due to its combination of a cycloheptatriene ring and a dithiane moiety. This structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of the dithiane group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and other research fields.

Properties

IUPAC Name

2-cyclohepta-2,4,6-trien-1-ylidene-1,3-dithiane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12S2/c1-2-4-7-10(6-3-1)11-12-8-5-9-13-11/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORUBIKQBOICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C2C=CC=CC=C2)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515112
Record name 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60576-03-6
Record name 2-(Cyclohepta-2,4,6-trien-1-ylidene)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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